molecular formula C10H24O3Si B14262602 tert-Butoxy(tert-butyl)dimethoxysilane CAS No. 133978-53-7

tert-Butoxy(tert-butyl)dimethoxysilane

Cat. No.: B14262602
CAS No.: 133978-53-7
M. Wt: 220.38 g/mol
InChI Key: AQPCDBILXLZJIX-UHFFFAOYSA-N
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Description

tert-Butoxy(tert-butyl)dimethoxysilane is a silicon-based compound characterized by the presence of tert-butoxy and dimethoxy groups attached to a silicon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butoxy(tert-butyl)dimethoxysilane can be synthesized through the reaction of tert-butyl alcohol with silicon tetrachloride in the presence of a base. The reaction typically proceeds as follows:

SiCl4+2(CH3)3COH(CH3)3CO-SiCl3+HCl\text{SiCl}_4 + 2 \text{(CH}_3\text{)}_3\text{COH} \rightarrow \text{(CH}_3\text{)}_3\text{CO-SiCl}_3 + \text{HCl} SiCl4​+2(CH3​)3​COH→(CH3​)3​CO-SiCl3​+HCl

This intermediate can then be further reacted with methanol to form this compound:

(CH3)3CO-SiCl3+2CH3OH(CH3)3CO-Si(OCH3)2+2HCl\text{(CH}_3\text{)}_3\text{CO-SiCl}_3 + 2 \text{CH}_3\text{OH} \rightarrow \text{(CH}_3\text{)}_3\text{CO-Si(OCH}_3\text{)}_2 + 2 \text{HCl} (CH3​)3​CO-SiCl3​+2CH3​OH→(CH3​)3​CO-Si(OCH3​)2​+2HCl

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

tert-Butoxy(tert-butyl)dimethoxysilane undergoes various chemical reactions, including:

    Hydrolysis: Reaction with water to form silanols and alcohols.

    Condensation: Formation of siloxane bonds through the elimination of methanol.

    Substitution: Replacement of methoxy groups with other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of water or aqueous acid/base solutions.

    Condensation: Often catalyzed by acids or bases to promote the formation of siloxane bonds.

    Substitution: Common nucleophiles include alcohols, amines, and thiols.

Major Products Formed

    Hydrolysis: Produces silanols and tert-butyl alcohol.

    Condensation: Forms siloxane polymers.

    Substitution: Yields various substituted silanes depending on the nucleophile used.

Scientific Research Applications

Chemistry

tert-Butoxy(tert-butyl)dimethoxysilane is used as a precursor in the synthesis of organosilicon compounds and siloxane polymers. It is also employed in the preparation of functionalized surfaces and coatings.

Biology and Medicine

In biological research, this compound is used to modify surfaces of biomaterials to enhance biocompatibility and reduce protein adsorption. It is also explored for its potential in drug delivery systems.

Industry

In the industrial sector, this compound is used in the production of advanced materials, such as silicone resins and elastomers. It is also utilized in the manufacturing of adhesives and sealants.

Mechanism of Action

The mechanism of action of tert-Butoxy(tert-butyl)dimethoxysilane involves the formation of siloxane bonds through hydrolysis and condensation reactions. The silicon atom acts as a central hub, coordinating with oxygen atoms from the methoxy and tert-butoxy groups. This coordination facilitates the formation of stable siloxane networks, which are crucial for the compound’s applications in materials science.

Comparison with Similar Compounds

Similar Compounds

    Tris(tert-butoxy)silanethiol: Contains three tert-butoxy groups and a silicon-sulfur-hydrogen functional group.

    tert-Butyl Ethers of Renewable Diols: Includes compounds like propylene glycol mono-tert-butyl ether and glycerol di-tert-butyl ether.

Uniqueness

tert-Butoxy(tert-butyl)dimethoxysilane is unique due to its combination of tert-butoxy and dimethoxy groups, which provide distinct reactivity and stability. This makes it particularly useful in applications requiring precise control over surface properties and polymer formation.

Properties

CAS No.

133978-53-7

Molecular Formula

C10H24O3Si

Molecular Weight

220.38 g/mol

IUPAC Name

tert-butyl-dimethoxy-[(2-methylpropan-2-yl)oxy]silane

InChI

InChI=1S/C10H24O3Si/c1-9(2,3)13-14(11-7,12-8)10(4,5)6/h1-8H3

InChI Key

AQPCDBILXLZJIX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)O[Si](C(C)(C)C)(OC)OC

Origin of Product

United States

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